molecular formula C22H24O8 B13070307 KadoblongifolinB

KadoblongifolinB

Cat. No.: B13070307
M. Wt: 416.4 g/mol
InChI Key: IXNUVJXELYIQPE-MGUXCZDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadoblongifolinB involves several steps, typically starting with the extraction of the compound from the Kadsura species. The extraction process often employs solvents such as acetone or ethanol to isolate the compound from the plant material . The isolated compound is then purified using techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and synthesis. advancements in extraction technologies and synthetic chemistry are paving the way for more efficient production methods .

Chemical Reactions Analysis

Types of Reactions

KadoblongifolinB undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

KadoblongifolinB has shown promise in various scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and diabetes.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of KadoblongifolinB involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress. The compound may also interact with enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • KadoblongifolinC
  • KadsulignanF
  • SchizanrinF
  • HeteroclitalignanA

Uniqueness

KadoblongifolinB stands out due to its unique chemical structure and potent biological activities. Compared to similar compounds, it has shown higher efficacy in certain biological assays, making it a compound of significant interest in scientific research .

Properties

Molecular Formula

C22H24O8

Molecular Weight

416.4 g/mol

IUPAC Name

(9S,10S)-5,10-dihydroxy-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-one

InChI

InChI=1S/C22H24O8/c1-10-6-11-7-13(23)17(26-3)19(27-4)15(11)16-12(21(24)22(10,2)25)8-14-18(20(16)28-5)30-9-29-14/h7-8,10,23,25H,6,9H2,1-5H3/t10-,22-/m0/s1

InChI Key

IXNUVJXELYIQPE-MGUXCZDKSA-N

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)[C@@]1(C)O)OCO4)OC)OC)OC)O

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)C1(C)O)OCO4)OC)OC)OC)O

Origin of Product

United States

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